molecular formula C19H11BrFN3O B2729075 N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide CAS No. 946322-14-1

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide

Cat. No.: B2729075
CAS No.: 946322-14-1
M. Wt: 396.219
InChI Key: PZVMRCXSQHYPTB-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and environmental applications. This compound is part of the phenazine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide can be achieved through several synthetic routes. Common methods include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . These methods typically involve the use of specific reagents and conditions to facilitate the formation of the phenazine core structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenazine core or the attached functional groups.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and antitumor agent. Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound for drug development and therapeutic research. Additionally, it has applications in environmental science, where it can be used in the development of new materials for pollution control and remediation.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. . This compound may exert its effects by interfering with cellular processes, leading to antimicrobial or antitumor activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives, such as phenazine-1-carboxylic acids and clofazimine . These compounds share a similar core structure but differ in their functional groups and specific biological activities. For example, clofazimine is a well-known antituberculosis agent, while phenazine-1-carboxylic acids have shown potent activity against Mycobacterium tuberculosis . The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and diverse reactivity make it a valuable tool for chemists, biologists, and environmental scientists. Continued research on this compound will likely uncover new applications and further our understanding of its mechanisms of action.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)phenazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrFN3O/c20-11-8-9-14(13(21)10-11)24-19(25)12-4-3-7-17-18(12)23-16-6-2-1-5-15(16)22-17/h1-10H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVMRCXSQHYPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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